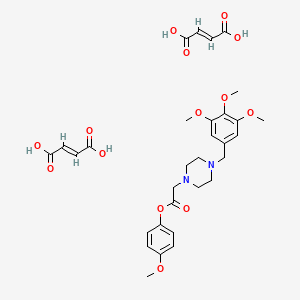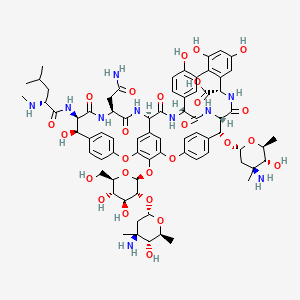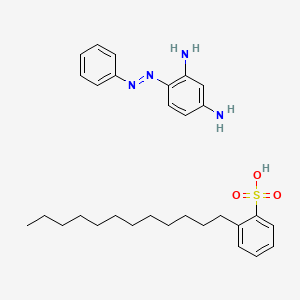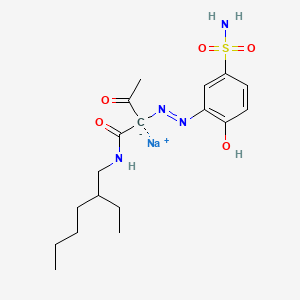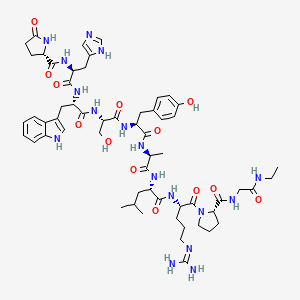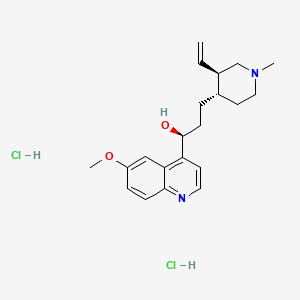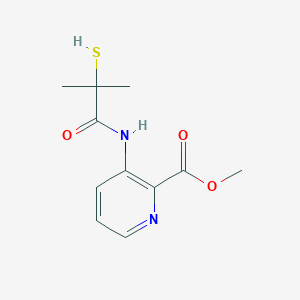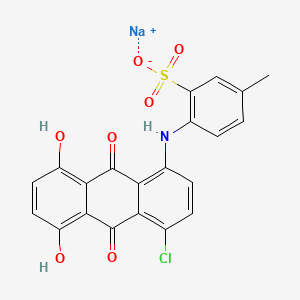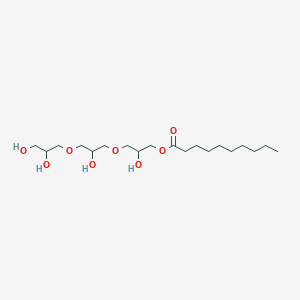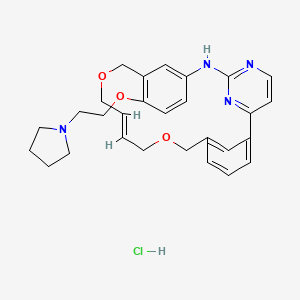
Pacritinib hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pacritinib hydrochloride, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) .
準備方法
The preparation of pacritinib hydrochloride involves several synthetic routes and reaction conditions. One method involves the use of easily obtained raw materials, making the process concise, economical, and environmentally friendly . The industrial production methods are designed to be suitable for large-scale manufacturing, ensuring the compound’s availability for medical use.
化学反応の分析
Pacritinib hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions are typically intermediates that lead to the final active compound .
科学的研究の応用
Pacritinib hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique kinase inhibition properties. In biology and medicine, it is used to treat myelofibrosis and other myeloid malignancies . The compound’s ability to inhibit JAK2 and FLT3 makes it a valuable tool in understanding and treating these diseases.
作用機序
Pacritinib hydrochloride exerts its effects by inhibiting specific protein kinases, primarily JAK2 and FLT3. These kinases play crucial roles in the signaling pathways that regulate cell growth and proliferation. By inhibiting these targets, this compound disrupts the abnormal signaling that leads to the uncontrolled growth of myeloid cells in myelofibrosis .
類似化合物との比較
Pacritinib hydrochloride is often compared with other JAK inhibitors, such as ruxolitinib and momelotinib. Unlike these compounds, this compound has a higher potency for inhibiting the hepcidin regulator ACVR1, which is associated with significant anemia benefits . This unique characteristic makes this compound a valuable option for patients with myelofibrosis and severe thrombocytopenia .
Similar Compounds:- Ruxolitinib
- Momelotinib
- Fedratinib
This compound stands out due to its specific inhibition profile and its effectiveness in patients with low platelet counts .
特性
CAS番号 |
1228923-43-0 |
|---|---|
分子式 |
C28H33ClN4O3 |
分子量 |
509.0 g/mol |
IUPAC名 |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene;hydrochloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+; |
InChIキー |
BCWCXLSAGITLKT-BJILWQEISA-N |
異性体SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
正規SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


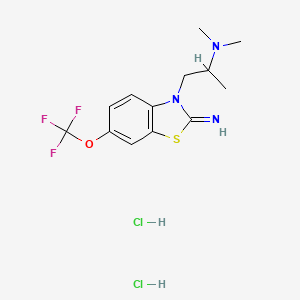
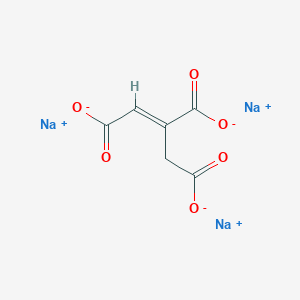
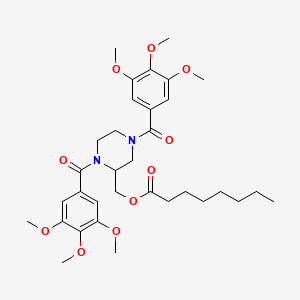
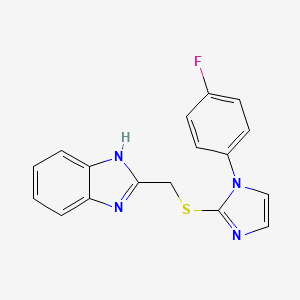
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
